molecular formula C22H23N5O2S2 B2377963 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide CAS No. 872998-26-0

4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Cat. No. B2377963
CAS RN: 872998-26-0
M. Wt: 453.58
InChI Key: IQCHJPMFJOSCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring and a benzenesulfonamide group . These types of compounds are often used in pharmaceuticals and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group.


Chemical Reactions Analysis

1,2,4-Triazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon between the nitrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, 1,2,4-triazole compounds are stable and can form hydrogen bonds, which can affect their solubility and reactivity .

Scientific Research Applications

Antiviral and Anticancer Properties

Compounds related to 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide have shown potential in antiviral and anticancer activities. For instance, derivatives of benzenesulfonamides exhibited moderate to high anti-HIV and anticancer activities, highlighting their potential in treating related diseases (Brzozowski, 1998).

Antimicrobial Properties

Some derivatives of this compound have demonstrated effective antimicrobial properties. For example, pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties showed notable antibacterial and antifungal activities (Hassan, 2013).

Anti-Asthmatic Activities

Derivatives with structures similar to 4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide have been studied for their anti-asthmatic properties. Specifically, certain compounds in this class showed promising results in inhibiting bronchoconstriction caused by platelet activating factor in guinea pigs, indicating potential therapeutic use in asthma and respiratory diseases (Kuwahara et al., 1997).

Antiproliferative Activity

Research has also explored the antiproliferative activity of related compounds. Derivatives like [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy were found to inhibit the proliferation of endothelial and tumor cells, suggesting a potential role in cancer treatment (Ilić et al., 2011).

Inhibition of Human Carbonic Anhydrase Isozymes

Some sulfonamide derivatives incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties have been identified as potent inhibitors of human carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, edema, epilepsy, and cancer (Alafeefy et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many 1,2,4-triazole compounds have biological activity and can interact with various enzymes and receptors in the body .

Future Directions

Future research could involve developing new synthetic methods for this compound, studying its biological activity, and exploring its potential uses in medicine or other fields .

properties

IUPAC Name

4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S2/c1-16-6-8-19(9-7-16)31(28,29)23-13-12-21-25-24-20-10-11-22(26-27(20)21)30-15-18-5-3-4-17(2)14-18/h3-11,14,23H,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCHJPMFJOSCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.